(2-Methylcyclohex-1-en-1-yl)acetic acid
Description
(2-Methylcyclohex-1-en-1-yl)acetic acid is a cyclohexene derivative featuring a methyl group at the 2-position of the cyclohexene ring and an acetic acid moiety at the 1-position. This compound is structurally notable for its conjugated ene-carboxylic acid system, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
54661-41-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2-methylcyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
DOJGFASCQMSATG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclohex-1-en-1-yl)acetic acid typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the methyl group at the 2-position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, often using reagents like carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclohex-1-en-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
(2-Methylcyclohex-1-en-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Cyclohex-1-enylcarboxylic acid : Lacks the methyl substituent at the 2-position.
- 1-Methylcyclohexaneacetic acid : Features a saturated cyclohexane ring instead of the cyclohexene system.
- Tetrazole-functionalized acetic acids : Such as 2-(1H-tetrazol-1-yl)acetic acid, which replaces the cyclohexenyl group with a tetrazole ring .
Reactivity Comparison
(2-Methylcyclohex-1-en-1-yl)acetic acid exhibits distinct reactivity due to the electron-donating methyl group and the conjugated double bond. Kinetic studies comparing it with cyclohex-1-enylcarboxylic acid in reactions with diazodiphenylmethane (DADPM) reveal:
| Compound | Reaction Rate (k × 10⁴ L/mol·s) | Equation Reference |
|---|---|---|
| Cyclohex-1-enylcarboxylic acid | 2.5 ± 0.3 | Eq. (4) |
| This compound | 3.8 ± 0.4 | Eq. (5) |
The methyl group enhances reactivity by stabilizing transition states through hyperconjugation and steric effects .
Physical Properties
Comparative physical properties of related compounds are summarized below:
| Compound | Boiling Point (°C) | Refractive Index (nD) |
|---|---|---|
| 1-Methylcyclohexaneacetic acid | 65–70 (0.04 mm Hg) | 1.4682 |
| Methyl-1-methylcyclohexylmethyl ether | 39–40 (30 mm Hg) | 1.4408 |
| This compound* | Not reported | Not reported |
*Data for this compound is absent in the provided evidence, but its unsaturated ring likely reduces boiling points compared to saturated analogues due to decreased molecular packing .
Pharmaceutical and Industrial Relevance
- Tetrazole derivatives : 2-(1H-tetrazol-1-yl)acetic acid and its analogues are emphasized for their roles as pharmaceutical intermediates and ligands in coordination chemistry .
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